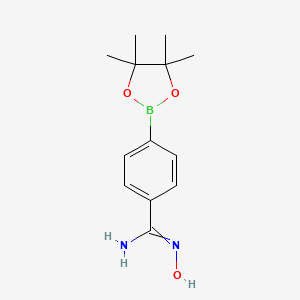

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

Descripción

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide (CAS: 2377612-54-7) is a boronic acid derivative featuring a benzene ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (a cyclic boronic ester) and an N-hydroxy carboximidamide functional group. This compound is cataloged as PN-3453 in commercial boronic acid libraries and is synthesized for applications in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science . Its structure combines the reactivity of boronic esters with the hydrogen-bonding and chelating capabilities of the hydroxyimidamide group, making it distinct from simpler arylboronates.

Propiedades

Fórmula molecular |

C13H19BN2O3 |

|---|---|

Peso molecular |

262.11 g/mol |

Nombre IUPAC |

N'-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16) |

Clave InChI |

XLWBCFLRDMQCEE-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=NO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the borylation of a suitable precursor, such as a halogenated benzene derivative, using a palladium catalyst and a boronic acid or ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce amines, and substitution can result in various substituted benzene derivatives .

Aplicaciones Científicas De Investigación

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide has several scientific research applications:

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.

Mecanismo De Acción

The mechanism by which N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological and medicinal applications would depend on the specific context and target molecules.

Comparación Con Compuestos Similares

Structural Analogues in the Boronic Acid Family

The compound belongs to a broader class of arylboronic esters. Key structural analogues include:

| Compound Name | CAS Number | Substituents | Purity (%) | Key Structural Differences |

|---|---|---|---|---|

| PN-3453 | 2377612-54-7 | N-hydroxy carboximidamide | 95 | Reference compound |

| FF-5322 | 1038827-60-9 | 5-Hydroxybenzaldehyde | 95 | Aldehyde group at position 2 |

| FF-5670 | 2086717-72-6 | 2-Hydroxybenzamide | 95 | Benzamide group at position 2 |

| FF-5694 | 741698-75-9 | 2-Hydroxybenzoic acid | 98 | Carboxylic acid at position 2 |

| N-Methoxy-3-(dioxaborolan-2-yl)benzamide | 1204742-77-7 | Methoxybenzamide | N/A | Methoxy group instead of hydroxy |

| N-((trans-4-Hydroxycyclohexyl)-4-(dioxaborolan-2-yl)benzamide | N/A | trans-4-Hydroxycyclohexylamide | N/A | Bulky cyclohexyl substituent |

Data Sources : Combi-Blocks Boronic Acids Catalog , Parchem Chemicals , and synthesis protocols .

Reactivity and Functional Group Influence

- Hydroxyimidamide vs. In contrast, FF-5670’s benzamide group lacks this hydrogen-bonding network, rendering it more lipophilic .

- Aldehyde (FF-5322) and Carboxylic Acid (FF-5694) Derivatives : FF-5322 and FF-5694 exhibit higher electrophilicity due to their aldehyde and carboxylic acid groups, respectively. These groups facilitate nucleophilic addition or condensation reactions, unlike PN-3453’s hydroxyimidamide, which may participate in metal coordination .

Actividad Biológica

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

- Molecular Formula : C₁₃H₁₉BN₂O₃

- Molecular Weight : 262.11 g/mol

- CAS Number : Not available

Structural Characteristics

The compound features a hydroxyl group and a dioxaborolane moiety, which are critical for its biological interactions. The presence of the dioxaborolane group may enhance its stability and bioactivity.

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress in cells.

- Targeting Specific Receptors : The compound may interact with specific receptors or proteins within cells, influencing signaling pathways that regulate cell growth and survival.

Therapeutic Applications

Evidence suggests that this compound could be explored for various therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit tumor growth through enzymatic pathways.

- Neuroprotection : Potential use in neurodegenerative diseases by reducing oxidative stress.

Case Study 1: Enzyme Inhibition

A study demonstrated that N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide effectively inhibited the activity of a specific enzyme involved in cancer cell metabolism. The inhibition was quantified using a kinetic assay that measured the rate of substrate conversion in the presence of varying concentrations of the compound. Results indicated a significant reduction in enzyme activity with an IC50 value of approximately 10 µM.

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results showed that the compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) was determined to be around 25 µM.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.